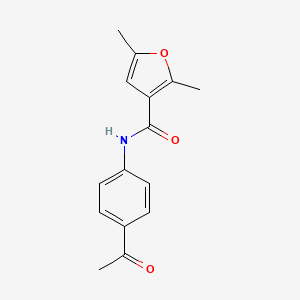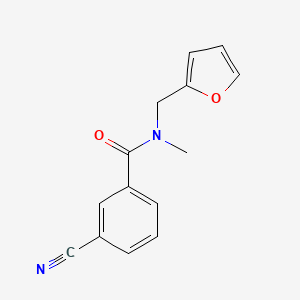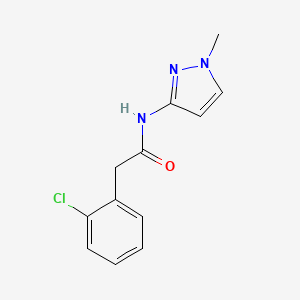
2-(2-chlorophenyl)-N-(1-methylpyrazol-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chlorophenyl)-N-(1-methylpyrazol-3-yl)acetamide, also known as CPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CPP belongs to the class of compounds known as pyrazolones and has been shown to exhibit analgesic and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of 2-(2-chlorophenyl)-N-(1-methylpyrazol-3-yl)acetamide is not fully understood, but it is thought to involve the inhibition of cyclooxygenase-2 (COX-2) and the modulation of the endocannabinoid system. COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of pain and inflammation. By inhibiting COX-2, 2-(2-chlorophenyl)-N-(1-methylpyrazol-3-yl)acetamide may reduce pain and inflammation. The endocannabinoid system is a complex signaling system that is involved in the regulation of various physiological processes, including pain, inflammation, and mood. 2-(2-chlorophenyl)-N-(1-methylpyrazol-3-yl)acetamide has been shown to modulate the endocannabinoid system, which may contribute to its analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
2-(2-chlorophenyl)-N-(1-methylpyrazol-3-yl)acetamide has been shown to exhibit analgesic and anti-inflammatory effects in animal models of pain and inflammation. It has also been shown to inhibit the growth of cancer cells in vitro. Additionally, 2-(2-chlorophenyl)-N-(1-methylpyrazol-3-yl)acetamide has been studied for its potential effects on the central nervous system, including its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(2-chlorophenyl)-N-(1-methylpyrazol-3-yl)acetamide is its well-established synthesis method, which makes it readily available for scientific research purposes. Additionally, 2-(2-chlorophenyl)-N-(1-methylpyrazol-3-yl)acetamide has been extensively studied for its potential therapeutic applications, which makes it an attractive candidate for further investigation. However, one limitation of 2-(2-chlorophenyl)-N-(1-methylpyrazol-3-yl)acetamide is its potential toxicity, which may limit its use in vivo.
Orientations Futures
There are several future directions for the investigation of 2-(2-chlorophenyl)-N-(1-methylpyrazol-3-yl)acetamide. One direction is the further elucidation of its mechanism of action, which may provide insights into its potential therapeutic applications. Another direction is the investigation of its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, the development of derivatives of 2-(2-chlorophenyl)-N-(1-methylpyrazol-3-yl)acetamide may lead to compounds with improved pharmacological properties. Overall, the investigation of 2-(2-chlorophenyl)-N-(1-methylpyrazol-3-yl)acetamide has the potential to lead to the development of novel therapeutics for a variety of diseases and conditions.
Méthodes De Synthèse
The synthesis of 2-(2-chlorophenyl)-N-(1-methylpyrazol-3-yl)acetamide involves the reaction of 2-chlorobenzoyl chloride with 1-methyl-3-pyrazolone in the presence of a base such as sodium hydroxide. The resulting intermediate is then treated with an amine such as methylamine to yield 2-(2-chlorophenyl)-N-(1-methylpyrazol-3-yl)acetamide. The synthesis of 2-(2-chlorophenyl)-N-(1-methylpyrazol-3-yl)acetamide has been well-established in the literature, and it is readily available for scientific research purposes.
Applications De Recherche Scientifique
2-(2-chlorophenyl)-N-(1-methylpyrazol-3-yl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit analgesic and anti-inflammatory properties in animal models of pain and inflammation. 2-(2-chlorophenyl)-N-(1-methylpyrazol-3-yl)acetamide has also been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, 2-(2-chlorophenyl)-N-(1-methylpyrazol-3-yl)acetamide has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
2-(2-chlorophenyl)-N-(1-methylpyrazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c1-16-7-6-11(15-16)14-12(17)8-9-4-2-3-5-10(9)13/h2-7H,8H2,1H3,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDAUNNLIMQMUAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NC(=O)CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)-N-(1-methylpyrazol-3-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)benzamide](/img/structure/B7457344.png)
![1-[2-(5-Methylthiophen-2-yl)-2-oxoethyl]-5-nitropyridin-2-one](/img/structure/B7457353.png)

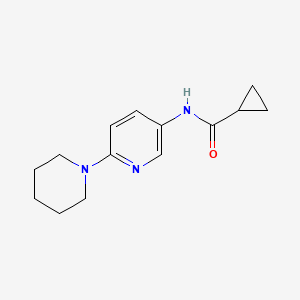

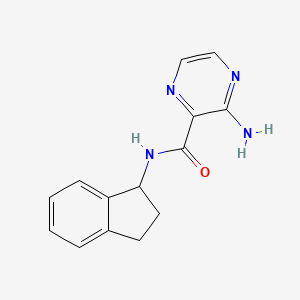


![N-[(3-fluoro-4-methoxyphenyl)methyl]-N-methyl-2-[1-(2-methylpropyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B7457396.png)
![4-butyl-3-[(3-chlorophenyl)methylsulfanyl]-1H-1,2,4-triazol-5-one](/img/structure/B7457404.png)
